REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][C:12]([O:14]CC)=[O:13])[CH:7]=[CH:8][CH:9]=1.[OH-].[Li+]>C(O)C.O.O>[F:1][C:2]([F:17])([F:18])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1)CCC(=O)OCC)(F)F
|
Name
|
ethanol water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 15° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (200 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C=CC1)CCC(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |